2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride
Overview
Description
GR 144053 trihydrochloride: is a potent and selective antagonist of the platelet fibrinogen receptor glycoprotein IIb/IIIa (GpIIb/IIIa). This compound is known for its ability to inhibit platelet aggregation, making it a valuable tool in the study of platelet activation and degranulation events .
Mechanism of Action
Target of Action
The primary target of GR 144053 trihydrochloride is the platelet fibrinogen receptor glycoprotein IIb/IIIa (GpIIb/IIIa) . This receptor plays a crucial role in platelet aggregation, a key process in blood clot formation.
Mode of Action
GR 144053 trihydrochloride acts as a non-peptide antagonist of GpIIb/IIIa . It mimics the peptide RGD-sequence, a potent inhibitor of GpIIb/IIIa . The compound binds to GpIIb/IIIa, competitively blocking the binding of its normal ligand, fibrinogen . This alters the signaling properties of the heterodimer .
Biochemical Pathways
The interaction of GR 144053 trihydrochloride with GpIIb/IIIa affects the biochemical pathways involved in platelet aggregation. By blocking the binding of fibrinogen to GpIIb/IIIa, it disrupts the cross-linking of platelets, a key step in the formation of a blood clot .
Result of Action
The action of GR 144053 trihydrochloride results in the attenuation of platelet aggregation, activation, and degranulation both in vivo and in vitro . This makes it highly effective at inhibiting thrombus (blood clot) formation .
Action Environment
The efficacy and stability of GR 144053 trihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action could be affected by the presence of this solvent . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
GR 144053 trihydrochloride acts as a mimetic of the peptide RGD-sequence, which is a potent inhibitor of GPIIb-IIIa . The binding of GR 144053 trihydrochloride to GPIIb-IIIa competitively blocks the binding of its normal ligand, fibrinogen, and alters the signaling properties of the heterodimer .
Cellular Effects
GR 144053 trihydrochloride attenuates platelet aggregation, activation, and degranulation both in vivo and in vitro . It is a useful tool for the study of mechanisms in platelet activation and degranulation events .
Molecular Mechanism
The molecular mechanism of GR 144053 trihydrochloride involves its competitive binding to GPIIb-IIIa, which blocks the binding of fibrinogen, its normal ligand . This alters the signaling properties of the heterodimer, affecting platelet aggregation, activation, and degranulation .
Temporal Effects in Laboratory Settings
It is known that GR 144053 trihydrochloride is supplied as a solid and should be stored at 2-8 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GR 144053 trihydrochloride involves the formation of 4-[4-[4-(aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic acid trihydrochloride. The compound is typically synthesized through a series of reactions involving piperazine and piperidine derivatives .
Industrial Production Methods: Industrial production of GR 144053 trihydrochloride is not widely documented, but it generally follows the synthetic routes used in laboratory settings, with optimizations for scale-up and purity. The compound is often supplied as a solid with a purity greater than 98% (HPLC) .
Chemical Reactions Analysis
Types of Reactions: GR 144053 trihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the aminoiminomethyl group .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of GR 144053 trihydrochloride include dimethyl sulfoxide (DMSO) and various piperazine and piperidine derivatives .
Major Products Formed: The major product formed from the reactions involving GR 144053 trihydrochloride is the trihydrochloride salt of the compound itself, which is used in various research applications .
Scientific Research Applications
Chemistry: In chemistry, GR 144053 trihydrochloride is used as a reagent to study the mechanisms of platelet activation and degranulation .
Biology: In biological research, this compound is valuable for investigating the role of platelet fibrinogen receptors in various physiological and pathological processes .
Medicine: Medically, GR 144053 trihydrochloride is studied for its potential use as an antithrombotic agent due to its ability to inhibit platelet aggregation .
Industry: In the industrial sector, GR 144053 trihydrochloride is used in the development of new therapeutic agents targeting platelet aggregation and related disorders .
Comparison with Similar Compounds
Tirofiban: Another GPIIb/IIIa antagonist used as an antithrombotic agent.
Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation by blocking GPIIb/IIIa receptors.
Uniqueness: GR 144053 trihydrochloride is unique due to its non-peptide structure, which provides advantages in terms of stability and oral bioavailability compared to peptide-based inhibitors like eptifibatide .
Properties
IUPAC Name |
2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2.3ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;;;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRNPHOBDOUQTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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